4-(3-Chloropropoxy)benzenecarbothioamide

Description

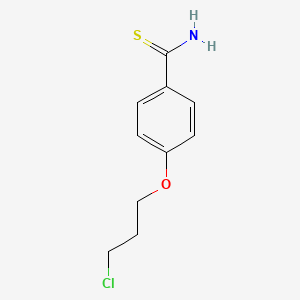

4-(3-Chloropropoxy)benzenecarbothioamide is a thiourea derivative featuring a benzene ring substituted with a 3-chloropropoxy group and a carbothioamide (-C(=S)NH₂) functional group. The compound’s structure combines the electron-withdrawing properties of the chlorine atom and the hydrogen-bonding capacity of the thioamide group, making it a candidate for applications in medicinal chemistry and organic synthesis.

Properties

Molecular Formula |

C10H12ClNOS |

|---|---|

Molecular Weight |

229.73 g/mol |

IUPAC Name |

4-(3-chloropropoxy)benzenecarbothioamide |

InChI |

InChI=1S/C10H12ClNOS/c11-6-1-7-13-9-4-2-8(3-5-9)10(12)14/h2-5H,1,6-7H2,(H2,12,14) |

InChI Key |

FSFBVQAGJZPTTD-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C(=S)N)OCCCCl |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural analogs can be categorized based on substituent variations:

a) Methyl 4-(3-Chloropropoxy)-5-methoxy-2-nitrobenzoate (Compounds 4 and 5)

- Structure: Features a nitro (-NO₂) and methoxy (-OCH₃) group instead of the thioamide.

- Synthesis : Prepared via nitration of methyl 4-(3-chloropropoxy)-3-methoxybenzoate in acetic acid and nitric acid at 50–60°C for 2–4 hours .

- Key Differences : The nitro group enhances electrophilicity, while the thioamide in the target compound may increase hydrogen-bonding interactions. The absence of the ester group in 4-(3-Chloropropoxy)benzenecarbothioamide likely reduces hydrolytic instability compared to these esters.

b) 3-Fluoro-4-(trifluoromethyl)benzenecarbothioamide

- Structure : Substitutes the 3-chloropropoxy group with fluorine and trifluoromethyl (-CF₃) groups.

- Properties: Melting point (102–104°C), solubility in dichloromethane, ether, and methanol .

c) 7-(3-Chloropropoxy)-4-hydroxy-6-methoxyquinoline-3-carbonitrile (Compound 7)

- Structure: Incorporates a quinoline core with hydroxy, methoxy, and cyano groups.

- Synthesis : Cyclization under basic conditions (pH 12–13) .

- Comparison: The quinoline scaffold confers aromaticity and planar rigidity, contrasting with the simpler benzene ring in the target compound. The thioamide group’s hydrogen-bonding capacity may offer distinct reactivity compared to the cyano group.

Physical and Chemical Properties (Inferred from Analogues)

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.